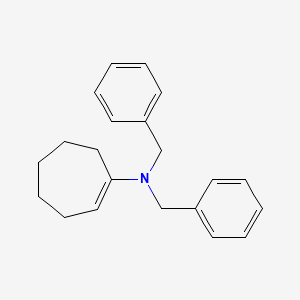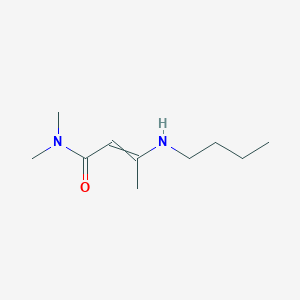
3-(Butylamino)-N,N-dimethylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylamino)-N,N-dimethylbut-2-enamide is an organic compound with a unique structure that includes a butylamino group and a dimethylbut-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-N,N-dimethylbut-2-enamide typically involves the reaction of butylamine with N,N-dimethylbut-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylamino)-N,N-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The butylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-(Butylamino)-N,N-dimethylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its functional groups that can be modified for specific applications.
Wirkmechanismus
The mechanism of action of 3-(Butylamino)-N,N-dimethylbut-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Butylamino)-N,N-dimethylbut-2-enamide: shares similarities with other amides and amines, such as N,N-dimethylbut-2-enamide and butylamine derivatives.
N,N-Dimethylbut-2-enamide: Similar in structure but lacks the butylamino group.
Butylamine: Contains the butylamino group but lacks the amide functionality.
Uniqueness
The uniqueness of this compound lies in its combined functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
827574-12-9 |
|---|---|
Molekularformel |
C10H20N2O |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
3-(butylamino)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C10H20N2O/c1-5-6-7-11-9(2)8-10(13)12(3)4/h8,11H,5-7H2,1-4H3 |
InChI-Schlüssel |
CFCYTXQGBJSYEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=CC(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


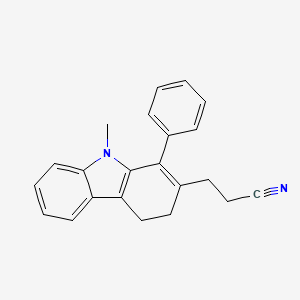
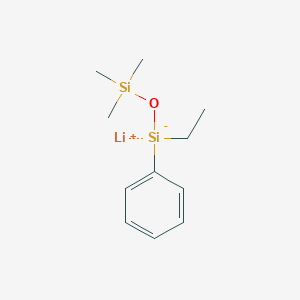
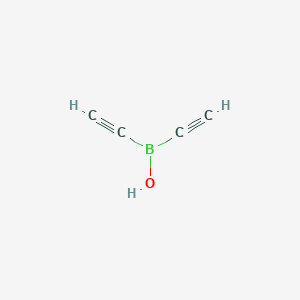
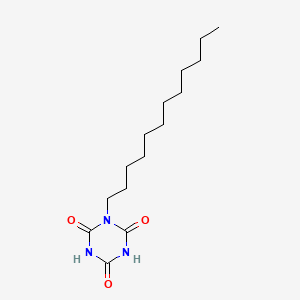
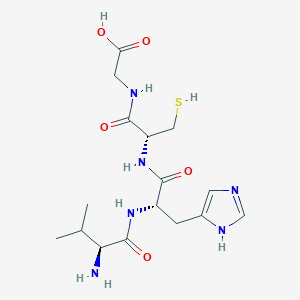
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
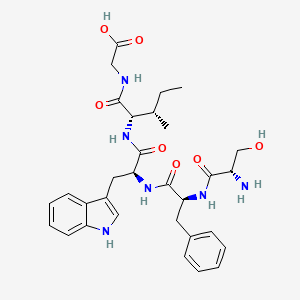
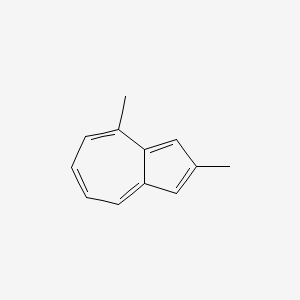
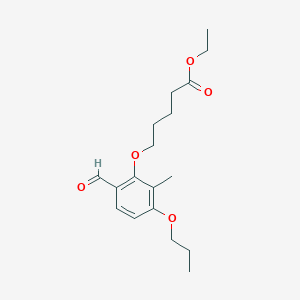
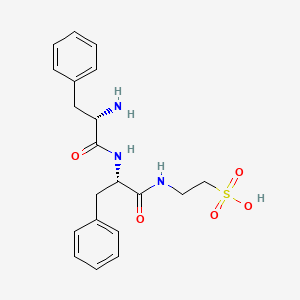
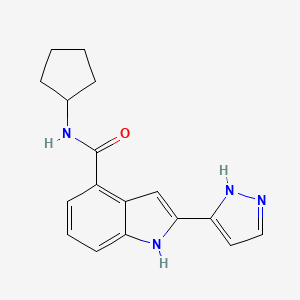
![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)

